3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine
Description
3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine is a bicyclic heterocyclic compound featuring a pyridazine ring fused to a saturated cyclooctane ring, with a 2-fluorophenyl substituent at the 3-position. Key structural attributes include conformational flexibility of the cyclooctane ring and electronic modulation by the fluorophenyl group, which may influence reactivity, solubility, and biological activity .
Properties
CAS No. |
918873-70-8 |
|---|---|
Molecular Formula |
C16H17FN2 |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine |
InChI |
InChI=1S/C16H17FN2/c17-14-9-6-5-8-13(14)16-11-12-7-3-1-2-4-10-15(12)18-19-16/h5-6,8-9,11H,1-4,7,10H2 |
InChI Key |
VVOUWUIJCYNGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NN=C(C=C2CC1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorophenyl hydrazine derivative with a cyclooctane-based diketone in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyridazine ring can participate in hydrogen bonding and other interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
Comparative Insights :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and membrane permeability compared to chlorine, a common feature in drug design .
- Anticancer Potential: While chlorophenyl-containing cycloocta[b]pyridines exhibit anticancer activity (), fluorophenyl analogs could offer improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
